An In-depth Technical Guide to the Physicochemical Properties and Solubility of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS No. 112443-66-8), a compound recognized as Letrozole Impurity G. For professionals in pharmaceutical research and drug development, a molecule's efficacy, safety, and developability are intrinsically linked to its fundamental physicochemical characteristics.[1][2][3] This document details the structural features of the compound and offers in-depth, field-proven protocols for the experimental determination of its ionization constant (pKa), lipophilicity (logP/D), and thermodynamic solubility. The interplay between these properties is discussed, providing a framework for anticipating its behavior in biological systems and guiding rational formulation strategies.
Introduction and Molecular Overview
4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a substituted benzonitrile derivative. Its relevance in the pharmaceutical context, primarily as a process-related impurity of the aromatase inhibitor Letrozole, necessitates a thorough understanding of its properties to control its formation, and predict its fate and potential biological impact.[4] The physicochemical properties of a drug molecule or an impurity are paramount as they govern absorption, distribution, metabolism, and excretion (ADME).[2][5] Poor solubility, for instance, can limit bioavailability and present significant challenges during formulation development.[6] This guide serves as a foundational resource for researchers needing to characterize this molecule or similar structures.
1.1. Molecular Structure
The structure of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile features several key functional groups that dictate its chemical behavior:
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Aromatic Nitrile Group (-C≡N): A polar, weakly basic group that contributes to the molecule's overall polarity and can participate in hydrogen bonding as an acceptor. The presence of aromatic rings can increase molecular weight and lipophilicity, potentially reducing solubility.[1][6]
-
Tertiary Amine: A basic center that is readily protonated at physiological pH. This ionization is the most significant determinant of the molecule's pKa and pH-dependent solubility.
-
Hydroxy-ethyl Group (-CH₂CH₂OH): A polar, hydrophilic moiety that can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility.
| Property | Value | Source |
| IUPAC Name | 4-{[Ethyl(2-hydroxyethyl)amino]methyl}benzonitrile | N/A |
| Synonym | Letrozole Impurity G | [4] |
| CAS Number | 112443-66-8 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O | N/A |
| Molecular Weight | 204.27 g/mol | N/A |
Core Physicochemical Properties: A Predictive Analysis
A molecule's behavior is a complex interplay of its properties.[5] Understanding the ionization (pKa) and lipophilicity (logP) provides the necessary context to interpret and predict solubility.
2.1. Ionization Constant (pKa)
The tertiary amine in the structure is the primary basic center. Its pKa value dictates the degree of ionization across the physiological pH range.
-
Expert Insight: The presence of the electron-withdrawing benzonitrile group attached to the benzyl moiety will slightly decrease the basicity of the tertiary amine compared to a simple alkyl-substituted amine. We can predict a pKa value in the range of 8.0 - 9.5. At physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form. This ionization is critical, as the charged species will have significantly higher aqueous solubility than the neutral form. The Henderson-Hasselbalch equation quantitatively describes this relationship.[7]
2.2. Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[1] It is a key predictor of membrane permeability, protein binding, and absorption.
-
logP (Partition Coefficient): This describes the partition of the neutral species between octanol and water. The molecule contains both lipophilic (benzonitrile, ethyl groups) and hydrophilic (hydroxy-ethyl, amine) fragments, suggesting a moderate logP value.
-
logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all species (ionized and neutral). Because the compound is a base, its logD will be significantly lower than its logP at any pH below its pKa. For instance, at pH 7.4, where the molecule is mostly ionized, its affinity for the aqueous phase will be high, resulting in a low logD value.
The relationship between these key properties and their influence on the drug development process is illustrated below.
Experimental Determination Protocols
To move beyond prediction, rigorous experimental determination is essential. The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.
3.1. Workflow for Physicochemical Characterization
A structured experimental approach ensures that data is collected efficiently and logically. The following workflow is recommended.
3.2. Protocol: pKa Determination by Potentiometric Titration
This method is a high-precision technique for determining pKa values by monitoring pH changes during titration with an acid or base.[8]
-
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture), and the solution is titrated with a standardized acid (e.g., HCl). A pH electrode monitors the solution's pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.[7][8]
-
Instrumentation & Reagents:
-
Automated titrator with a high-precision burette.
-
Calibrated combination glass pH electrode.
-
Standardized 0.1 M HCl solution.
-
Standardized 0.1 M NaOH solution (for back-titration if needed).
-
Carbonate-free deionized water.
-
Methanol or other suitable co-solvent if solubility is low.
-
-
Methodology:
-
System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is insufficient, a water/methanol mixture can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent system.
-
Blank Titration: Perform a titration of the solvent system alone with the 0.1 M HCl to identify any buffering capacity of the solvent itself.
-
Sample Titration: Titrate the sample solution with the standardized 0.1 M HCl at a slow, constant rate. Record the pH and titrant volume continuously.
-
Data Analysis:
-
Plot pH versus titrant volume.
-
Determine the equivalence point (Vₑ) from the inflection point of the curve (i.e., the maximum of the first derivative, d(pH)/dV).
-
The pH at the half-equivalence point (Vₑ/2) corresponds to the pKa of the conjugate acid. The pKa of the base is calculated as pKa = 14 - pKb.
-
-
-
Trustworthiness Check: The precision of the method should be confirmed by performing the titration in triplicate. The standard deviation of the pKa values should be less than 0.05 units.
3.3. Protocol: logP Determination by HPLC Method
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and resource-sparing method for estimating logP values.[9][10] It is less sensitive to impurities than the traditional shake-flask method.[10][11]
-
Principle: The method correlates the retention time (tᵣ) of a compound on a non-polar stationary phase (like C18) with the known logP values of a set of standard compounds. The more lipophilic a compound is, the longer it will be retained on the column.[12]
-
Instrumentation & Reagents:
-
HPLC system with a UV detector and a C18 column.
-
Mobile phase: Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
A set of 5-7 reference standards with known logP values spanning the expected range of the analyte.
-
Test compound solution (dissolved in mobile phase).
-
-
Methodology:
-
System Setup: Equilibrate the C18 column with the chosen mobile phase. For logP determination, the aqueous phase should be buffered to a pH where the compound is in its neutral form (at least 2 pH units above the pKa).
-
Calibration Curve Construction:
-
Inject each reference standard individually and record its retention time (tᵣ).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k') versus the known logP values of the standards. Perform a linear regression to obtain the calibration curve equation (logP = m * log(k') + c).
-
-
Sample Analysis: Inject the solution of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile and record its retention time.
-
logP Calculation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its logP.
-
-
Trustworthiness Check: The calibration curve should have a correlation coefficient (r²) > 0.98. The determined logP should be the average of at least two independent measurements.[9]
3.4. Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[13][14][15] It measures the equilibrium concentration of a compound in a saturated solution.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., pH 7.4 buffer) for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.[14]
-
Instrumentation & Reagents:
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Centrifuge.
-
Analytical method for quantification (e.g., HPLC-UV).
-
Buffer solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
The solid test compound.
-
-
Methodology:
-
Preliminary Test: A preliminary test is useful to estimate the approximate solubility and the time required to reach equilibrium.[14][15]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the desired aqueous buffers. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on the shaker in the temperature-controlled environment. Agitate the samples for at least 24-48 hours. Equilibrium is confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration does not change.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with the mobile phase and analyze the concentration using a pre-validated HPLC-UV method.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.
-
-
Trustworthiness Check: Each measurement should be performed in triplicate. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred.
Conclusion and Implications for Drug Development
A comprehensive understanding of the physicochemical properties of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is indispensable for any research or development activities involving this molecule. Its basic nature (predicted pKa ~8.0-9.5) ensures that its aqueous solubility will be highly pH-dependent, increasing significantly in acidic environments like the stomach. Its moderate lipophilicity suggests a potential for good membrane permeability in its neutral form. These properties collectively guide decisions in analytical method development, formulation design, and toxicological risk assessment. The protocols provided herein offer a robust framework for obtaining the high-quality experimental data necessary to make these informed decisions, ultimately enhancing the efficiency and success of drug development programs.[6]
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